

Early Research on TG100801 for Age-Related Macular Degeneration: A Technical Guide

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Compound of Interest

Compound Name: TG 100801 Hydrochloride

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Abstract

This technical guide provides an in-depth overview of the early preclinical and clinical research on TG100801, a novel topical prodrug developed for the treatment of age-related macular degeneration (AMD). TG100801 is the ethyl ester prodrug of TG100572, a potent multi-kinase inhibitor. This document details the mechanism of action, summarizes key quantitative data from preclinical and early clinical studies, outlines experimental protocols, and visualizes the core signaling pathways and experimental workflows. The information is intended for researchers, scientists, and drug development professionals in the field of ophthalmology and kinase inhibitor therapeutics.

Introduction

Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly. The neovascular or "wet" form of AMD is characterized by choroidal neovascularization (CNV), a process involving the abnormal growth of blood vessels from the choroid into the sub-retinal space. This leads to vascular leakage, edema, and subsequent damage to photoreceptors. A key mediator of this process is Vascular Endothelial Growth Factor (VEGF). While anti-VEGF therapies have revolutionized the treatment of wet AMD, they require frequent intravitreal injections, posing a significant treatment burden.

TG100801 was developed as a topical eye drop formulation to offer a non-invasive treatment alternative. As a prodrug, TG100801 is designed to penetrate the ocular tissues and is then converted by ocular esterases into its active metabolite, TG100572. TG100572 is a multi-



targeted kinase inhibitor designed to simultaneously suppress angiogenesis, vascular leakage, and inflammation associated with AMD.[1]

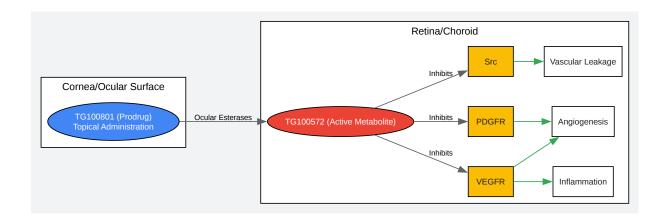
Mechanism of Action

TG100801 itself is an inactive prodrug. Following topical administration, it penetrates the eye and is hydrolyzed by ocular esterases to form TG100572.[2][3] TG100572 is a potent inhibitor of a specific set of kinases that are crucial in the pathology of neovascular AMD.[4] The primary targets include:

- Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR2, blocks the downstream signaling cascade initiated by VEGF, thereby inhibiting endothelial cell proliferation, migration, and vascular permeability.[2][5]
- Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase that plays a significant role
 in mediating VEGF-induced vascular permeability.[2][4] By inhibiting Src, TG100572 can
 reduce vascular leakage.
- Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR signaling is involved in the recruitment and stabilization of pericytes around newly formed blood vessels. Inhibition of PDGFR can lead to the regression of neovascularization.[2]

By targeting these multiple kinases, TG100572 aims to provide a broader therapeutic effect compared to agents that solely target the VEGF pathway.





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Figure 1: Conversion of TG100801 to TG100572 and its targets.

Quantitative Data In Vitro Kinase Inhibition

The primary active metabolite of TG100801, TG100572, was profiled for its inhibitory activity against a panel of kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.



Kinase Family	Kinase	IC50 (nM)[6]
Receptor Tyrosine Kinases	VEGFR1	2
VEGFR2	7	
FGFR1	2	
FGFR2	16	_
PDGFRβ	13	
Src Family Kinases	Fgr	5
Fyn	0.5	
Hck	6	_
Lck	0.1	
Lyn	0.4	_
Src	1	_
Yes	0.2	

Preclinical Efficacy

Preclinical studies in animal models of AMD demonstrated the potential of topically administered TG100801.



Animal Model	Treatment	Outcome	Reference
Laser-induced CNV in mice	TG100801 (5 mg/ml), 3 times a day for 14 days	40% reduction in CNV area compared to control.	[2]
VEGF-induced retinal vascular leakage in mice	Topical TG100801 (10 mcl at 10 mg/ml)	73% and 98% reduction in retinal vascular leakage in two separate experiments.	[2]
Rat model of retinal vein occlusion	Topical TG100801 (0.3%, 0.6%, or 1% solution), 5 applications over 3 days	Significant reduction in fluorescein leakage and retinal thickening as measured by OCT.	[6]

Preclinical Pharmacokinetics

Species	Administration	Key Findings	Reference
Mice, Rabbits, Dogs, Mini-pigs	Topical eye drops	TG100801 is converted to TG100572 by ocular esterases. Both compounds achieve concentrations exceeding those needed for kinase inhibition in posterior eye tissues. Elimination half-life of over 7 hours. Minimal systemic exposure, with plasma levels below the limit of quantitation (1-3 ng/mL).[2][3]	[3]



Early Clinical Trial Data

A Phase 1 clinical trial was conducted to evaluate the safety and tolerability of TG100801 in healthy volunteers.

Study Phase	Population	Dosing	Key Findings	Reference
Phase 1	42 healthy volunteers	0.6% or 1.1% TG100801, twice daily for 14 days.	Well tolerated at both doses. Mild, transient ocular irritation was reported in 50% of subjects. No evidence of toxicity. Plasma levels of TG100801 and TG100572 were below detectable limits.[4][7]	[4][7]

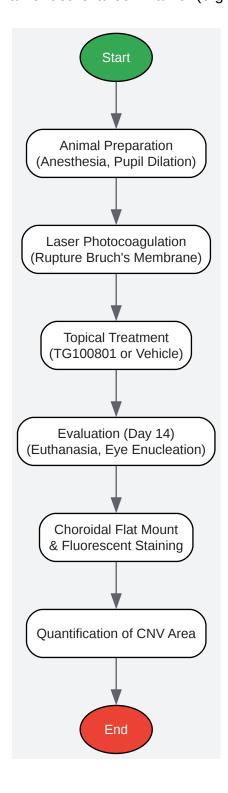
Experimental Protocols Laser-Induced Choroidal Neovascularization (CNV) in Mice

This model is a standard method to mimic the neovascularization process in wet AMD.

- Animal Model: Adult mice (e.g., C57BL/6J).
- Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.
- Pupil Dilation: Topical application of a mydriatic agent (e.g., 1% tropicamide).
- Laser Photocoagulation: A diode laser is used to create four laser spots around the optic nerve in each eye, rupturing Bruch's membrane.



- Treatment: Topical administration of TG100801 or vehicle to the cornea at specified concentrations and frequencies (e.g., 5 mg/ml, three times daily).[2]
- Evaluation: After a set period (e.g., 14 days), animals are euthanized. Eyes are enucleated, and choroidal flat mounts are prepared. The CNV area is quantified using fluorescent microscopy after staining with an endothelial cell marker (e.g., isolectin B4).





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Figure 2: Workflow for the laser-induced CNV model.

Rat Model of Retinal Vein Occlusion

This model is used to assess the effect of a compound on retinal edema and vascular leakage.

- Animal Model: Adult rats (e.g., Long-Evans).
- Anesthesia: As per standard laboratory procedures.
- Thrombosis Induction: A laser is used to induce thrombosis in a major retinal vein.
- Treatment: Topical application of TG100801 or vehicle at various concentrations (e.g., 0.3%, 0.6%, 1%). Dosing is performed before and after laser induction and on subsequent days.[6]
- Evaluation of Vascular Leakage: Intraperitoneal injection of sodium fluorescein. The amount of fluorescein leakage into the retina is quantified.
- Evaluation of Retinal Edema: Retinal thickness is measured using Optical Coherence Tomography (OCT).

Ocular Pharmacokinetics Studies

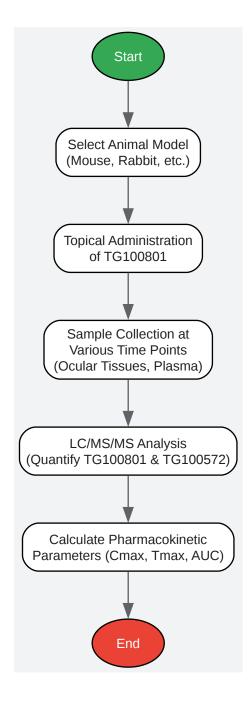
These studies determine the distribution and concentration of the drug and its active metabolite in the eye.

- Animal Models: Mice, rabbits, dogs, and/or mini-pigs.[3]
- Administration: A single topical dose of TG100801 is administered.
- Sample Collection: At various time points post-administration, animals are euthanized, and ocular tissues (e.g., cornea, aqueous humor, lens, vitreous humor, retina, choroid, sclera) and plasma are collected.
- Analysis: The concentrations of TG100801 and TG100572 in the tissue and plasma samples are quantified using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry



(LC/MS/MS).

 Pharmacokinetic Parameters: The data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).



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Figure 3: General workflow for ocular pharmacokinetics studies.



Conclusion

The early research on TG100801 demonstrated its potential as a topical treatment for neovascular AMD. The prodrug design allows for effective delivery of the active multi-kinase inhibitor, TG100572, to the posterior segment of the eye with minimal systemic exposure. Preclinical studies showed significant efficacy in reducing choroidal neovascularization and retinal edema. The Phase 1 clinical trial indicated that the eye drop formulation is well-tolerated in humans. While TG100801 development was eventually discontinued, the foundational research provided valuable insights into the potential of topical multi-kinase inhibitors for the treatment of retinal vascular diseases.[8]

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